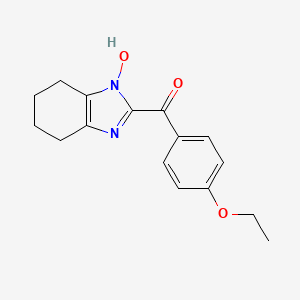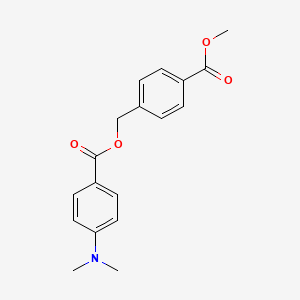
2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. The chemical formula of diclofenac is C14H11Cl2NO2, and its molecular weight is 296.15 g/mol.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, 2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-1 and COX-2 enzymes, reduce the production of prostaglandins, and decrease the activity of inflammatory cells such as neutrophils and macrophages. Diclofenac has also been shown to reduce the release of cytokines, which are proteins that play a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use. Diclofenac may have off-target effects, and its anti-inflammatory and analgesic properties may vary depending on the experimental model used.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce its side effects. Another area of interest is the study of 2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide's effects on other inflammatory pathways, such as the NLRP3 inflammasome. Additionally, there is interest in exploring the potential use of 2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide in the treatment of other conditions, such as cancer and Alzheimer's disease.
Méthodes De Synthèse
Diclofenac can be synthesized by several methods, including the Grignard reaction, Friedel-Crafts acylation, and Ullmann coupling. The most common method for synthesizing 2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide is the Ullmann coupling reaction, which involves the reaction of 2-chloro-4-methylbenzamide with 3,5-dichlorophenylboronic acid in the presence of a copper catalyst and a base.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac is also used to relieve pain and inflammation associated with dental procedures, surgery, and sports injuries.
Propriétés
IUPAC Name |
2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-3-12(13(17)4-8)14(19)18-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKPYWNJHSFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)


![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)

![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)